1H-Imidazole-1-pentanamine

Vue d'ensemble

Description

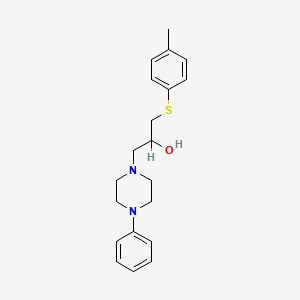

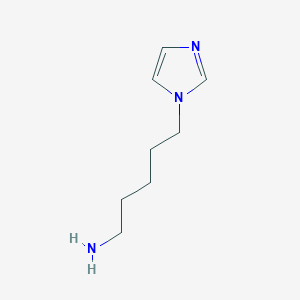

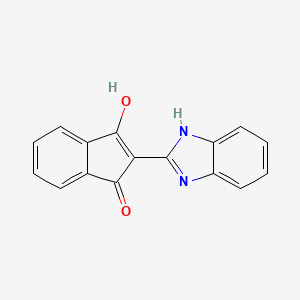

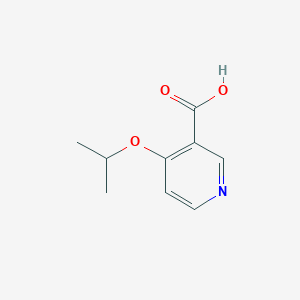

1H-Imidazole-1-pentanamine, also known as Histamine, is a biogenic amine that is involved in several physiological processes of the body, including the regulation of the immune system, the gastrointestinal system, and the central nervous system. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .Molecular Structure Analysis

Imidazole is a nitrogen-rich heterocyclic compound. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . The structures of these species are given in Fig. .Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .Physical And Chemical Properties Analysis

At room temperature, Histamine is a white crystalline powder that is soluble in water and alcohol. It has a melting point of 83-85°C and a boiling point of 110-111°C. It is a weakly basic compound with a pKa of approximately 9.0.Applications De Recherche Scientifique

Antimicrobial Properties

Imidazole derivatives exhibit potent antimicrobial properties . They have been used in the development of drugs to combat various microbial infections .

Anticancer Agents

Imidazole derivatives have shown potential as anticancer agents . Some fused imidazole derivatives, such as Methotrexate, have been used as anti-cancer agents .

Anti-inflammatory Properties

Imidazole derivatives also possess anti-inflammatory properties . Drugs like Omeprazole, which is a fused imidazole derivative, are used as anti-inflammatory agents .

Antioxidant Properties

Imidazole derivatives have been found to exhibit antioxidant properties . This makes them useful in the development of drugs to combat oxidative stress-related diseases .

Anti-aging Properties

Some imidazole derivatives have shown potential as anti-aging agents . They can be used in the development of drugs to slow down the aging process .

Anticoagulant Properties

Imidazole derivatives have been found to possess anticoagulant properties . This makes them useful in the development of drugs to prevent blood clotting .

Enzyme Inhibitors

Imidazole derivatives can act as enzyme inhibitors . They can be used in the development of drugs to regulate the activity of certain enzymes .

Ionic Liquids and N-Heterocyclic Carbenes

Imidazole derivatives have found applications as ionic liquids and N-heterocyclic carbenes . These are used in green chemistry and organometallic catalysis .

Safety and Hazards

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Mécanisme D'action

Target of Action

1H-Imidazole-1-pentanamine, like other imidazole derivatives, interacts with a variety of targets. Imidazole is known to interact with several enzymes such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , Serine/threonine-protein kinase pim-1 , and others . These targets play crucial roles in various biological processes, including energy production, signal transduction, and cellular homeostasis.

Mode of Action

For instance, they can bind to the active site of an enzyme, altering its conformation and modulating its activity . The specific interactions and resulting changes would depend on the exact structure of the 1H-Imidazole-1-pentanamine and its target.

Biochemical Pathways

Imidazole is a key component in several biochemical pathways. It is a part of the side-chain of histidine, an amino acid frequently found in the catalytic site of enzymes . Imidazole is also involved in the biosynthesis of purines, which are essential components of DNA and RNA . The exact pathways affected by 1H-Imidazole-1-pentanamine would depend on its specific targets and their roles in these pathways.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 1H-Imidazole-1-pentanamine would depend on its specific targets and their roles in cellular processes. For instance, if it targets an enzyme involved in energy production, it could potentially affect the energy levels within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1H-Imidazole-1-pentanamine. For instance, the presence of other molecules, pH levels, temperature, and other conditions can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

5-imidazol-1-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c9-4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBFAMNSPLNCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427965 | |

| Record name | 1H-Imidazole-1-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78415-62-0 | |

| Record name | 1H-Imidazole-1-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate](/img/structure/B3060680.png)

![N-[4-(cyanomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B3060685.png)

![5-nitroso-1H-indeno[1,2-b]pyridine](/img/structure/B3060695.png)

![Methyl 2-[(4-nitrophenyl)sulfanyl]acetate](/img/structure/B3060699.png)